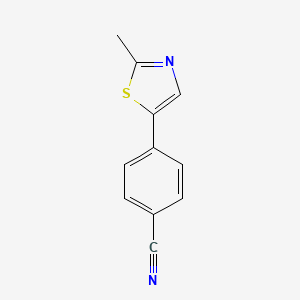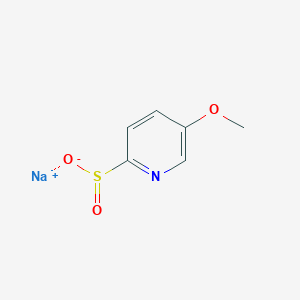
Sodium 5-methoxypyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-methoxypyridine-2-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 5-position and a sulfinate group at the 2-position. It is known for its versatility in synthetic chemistry, particularly in the formation of carbon-sulfur bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-2-sulfinate typically involves the sulfonylation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Aryl-substituted pyridines
Scientific Research Applications
Sodium 5-methoxypyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of sodium 5-methoxypyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, forming strong carbon-sulfur bonds. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound acts as a coupling partner to form complex organic molecules .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 4-methylpyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
Comparison: Sodium 5-methoxypyridine-2-sulfinate is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. Compared to other sodium pyridine sulfinates, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C6H6NNaO3S |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;5-methoxypyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QZWHXQHSODGVOF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CN=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)
![2-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)ethan-1-amine](/img/structure/B12981542.png)
![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
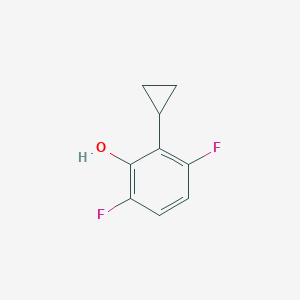
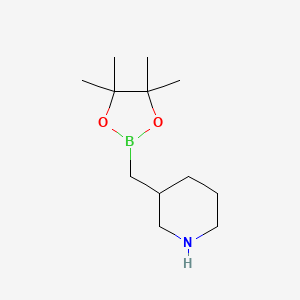
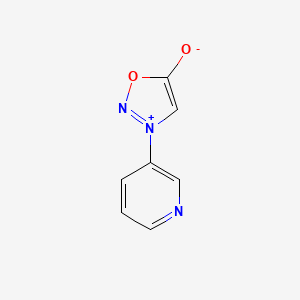
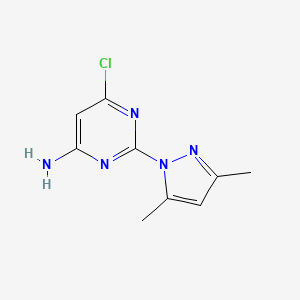
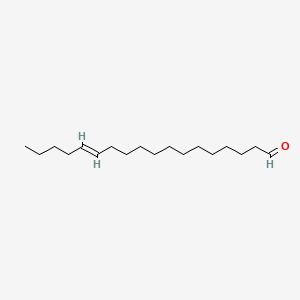
![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
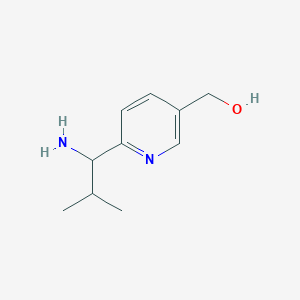
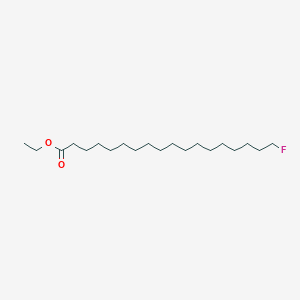
![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)
